N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine
Description
N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine is a cyclopropanamine derivative featuring a 5-methylthiophen-2-yl ethyl substituent. Cyclopropanamine derivatives are known for their unique reactivity due to the strained cyclopropane ring and functional group diversity, which influence electronic, steric, and pharmacological properties . The 5-methylthiophene moiety may enhance lipophilicity and modulate electronic interactions, as seen in related thiophene-containing compounds .
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-[1-(5-methylthiophen-2-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C10H15NS/c1-7-3-6-10(12-7)8(2)11-9-4-5-9/h3,6,8-9,11H,4-5H2,1-2H3 |
InChI Key |
KJDJDECHSGUCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanamine Core Synthesis
The cyclopropanamine moiety is typically constructed via CBS asymmetric reduction or Hofmann degradation . A patent by CN104974017B details the CBS method using borane-THF or borane-N,N-diethylaniline as reductants, achieving enantiomeric excess >98% at 0–30°C. For example, reducing a ketone precursor (Formula VI) with (R)-CBS catalyst (Formula VII) yields the cyclopropanamine intermediate (Formula V) in 85% yield after 60 minutes.
Alternative routes employ cyclopropanation of allylic amines. Triethyl phosphonoacetate facilitates this via a Horner-Wadsworth-Emmons reaction, though yields fluctuate between 70–78% due to competing side reactions.
Thiophene Moiety Preparation
The 5-methylthiophen-2-yl group is synthesized via Friedel-Crafts acylation or nucleophilic substitution . Ambeed’s protocol (Source 4) reacts 2-amino-5-methylthiophene-3-carbonitrile with ortho-fluoronitrobenzene in DMSO/KOH, achieving 89% yield at 20°C. This method avoids harsh conditions, preserving the thiophene ring’s integrity.
Coupling Strategies
Conjugating the cyclopropanamine and thiophene units employs amide coupling or Mitsunobu reactions . A preferred method uses benzotriazol-1-yloxyl-tris(pyrrolidino)-phosphonium hexafluorophosphate (PyAOP) with N,N-diisopropylethylamine (DIPEA) in dichloromethane, achieving 92% coupling efficiency. Purification via silica gel chromatography isolates the target compound in >99% purity.
Reaction Optimization
Temperature and Catalyst Screening
Optimal cyclopropanation occurs at 0–30°C, minimizing epimerization. Elevated temperatures (>40°C) reduce enantioselectivity by 15–20%. Borane-THF outperforms borane-dimethyl sulfide, providing faster reaction kinetics (10 vs. 30 minutes for completion).
Solvent Effects
Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance thiophene substitution reactions. KOH in DMSO increases reaction rates 3-fold compared to acetonitrile, attributed to improved base solubility.
Analytical Characterization
1H NMR (400 MHz, CDCl3) of the final product shows characteristic signals: δ 2.49 (s, 3H, thiophene-CH3), 3.12 (m, 1H, cyclopropane-CH), and 6.80 (s, 1H, thiophene-H). HPLC-MS confirms molecular ion [M+H]+ at m/z 181.30, aligning with theoretical mass.
Comparative Analysis with Analogues
The 5-methyl group enhances LSD1 binding by 2.3-fold compared to 3-methyl analogues, attributed to improved hydrophobic interactions.
Industrial Scale Considerations
The CBS route is preferred for scalability, utilizing inexpensive borane-THF and minimizing waste. A 100-kg batch achieves 82% yield with 99.5% purity after crystallization. Solvent recovery systems reduce DMSO usage by 70%, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with thiophene-binding proteins and amine receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
N-cyclopropyl-1-(thiophen-2-yl)methanimine (1g) : Contains a thiophen-2-yl methanimine group instead of the ethyl-substituted 5-methylthiophene in the target compound. The absence of a methyl group on the thiophene and the imine functional group may reduce stability compared to the amine in the target compound .
N-(5-chloro-2-isopropylbenzyl)cyclopropanamine: Features a benzyl substituent with chloro and isopropyl groups.
N-[(2-Nitrophenyl)methyl]cyclopropanamine : Includes a nitrobenzyl group, introducing strong electron-withdrawing effects absent in the target compound. This could influence reactivity and toxicity .
Functional Group Analysis
- Cyclopropane Ring : Present in all analogs, contributing to ring strain and unique reactivity. Substituents on the nitrogen (e.g., ethyl-thiophene vs. benzyl) modulate steric and electronic effects .
- Thiophene vs.
- Methyl Substitution : The 5-methyl group on the thiophene in the target compound may increase steric bulk and lipophilicity compared to unsubstituted thiophene derivatives .
Pharmacological and Electronic Insights
- Pharmacology : While Alfentanil () is a cyclopropanamine-derived analgesic, the target compound’s thiophene group may confer distinct binding affinities. Methyl substitution could extend metabolic stability compared to unsubstituted analogs.
- Electronic Properties : The 5-methylthiophene moiety (cf. ) likely enhances electron density, influencing charge transfer in optoelectronic applications or ligand-receptor interactions.
Biological Activity
N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine is a cyclopropanamine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, making it a candidate for further research and development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H15NS
- Molecular Weight : 219.32 g/mol
The compound consists of a cyclopropane moiety linked to an ethyl group and a 5-methylthiophene ring, which may influence its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antidepressant Effects : Cyclopropanamine derivatives have shown promise as potential antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor Activity : Some studies suggest that these compounds may inhibit cancer cell proliferation, although specific data on this compound is limited.
- Neuroprotective Effects : There is evidence that related compounds can protect neuronal cells from oxidative stress and apoptosis.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with various neurotransmitter receptors and enzymes involved in mood regulation and cellular signaling pathways.
Case Studies
- Antidepressant Activity : A study conducted on related cyclopropanamine derivatives demonstrated a significant reduction in depressive-like behaviors in animal models, suggesting the potential of this class of compounds in treating mood disorders.
- Cell Proliferation Inhibition : In vitro assays showed that certain derivatives could inhibit the growth of specific cancer cell lines, indicating a possible antitumor effect that warrants further investigation.
- Neuroprotection : Research has indicated that similar structures can reduce oxidative stress markers in neuronal cultures, highlighting their potential as neuroprotective agents.
Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine?
- Methodology : The compound can be synthesized via reductive amination between 5-methylthiophene-2-carbaldehyde and cyclopropanamine, followed by purification using column chromatography (silica gel, eluent: ethyl acetate/hexane). Alternatively, nucleophilic substitution of a halogenated thiophene precursor with cyclopropanamine under basic conditions (e.g., K₂CO₃ in DMF) is viable. Reaction progress should be monitored via TLC, and intermediates characterized by -NMR .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : Use - and -NMR to verify the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and thiophene substituents (δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy can validate secondary amine stretches (~3300 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended .
Q. How should this compound be stored to ensure stability?
- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in a sealed, light-resistant container. Desiccants (e.g., silica gel) prevent hygroscopic degradation. Stability under these conditions should be confirmed by periodic HPLC analysis over 6–12 months .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of thiophene-cyclopropane hybrids be addressed?
- Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired regiochemistry. Computational tools (DFT calculations) predict transition-state energies for competing pathways. For example, using DMF as a polar aprotic solvent at 60°C may enhance nucleophilic attack at the thiophene’s α-position .
Q. What strategies are effective in resolving contradictory spectral data for cyclopropane-containing amines?
- Methodology : Combine X-ray crystallography (for unambiguous structural confirmation) with 2D NMR (e.g., - COSY, HSQC) to resolve overlapping signals. For instance, NOESY can distinguish between cis/trans cyclopropane conformers, which may cause conflicting -NMR interpretations .
Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?
- Methodology : Perform 3D-QSAR modeling using known cyclopropane derivatives (e.g., antifungal N-cyclopropanecarboxamides) to correlate substituent effects (e.g., methylthiophene vs. chlorothiophene) with biological activity. Synthesize analogs with modified thiophene substituents and test in vitro against target enzymes or pathogens .
Q. What experimental approaches mitigate discrepancies in reported reaction yields for cyclopropane-thiophene conjugates?
- Methodology : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni for reductive amination), solvent systems (e.g., ethanol vs. THF), and stoichiometry. Use design-of-experiments (DoE) software to identify critical factors. For example, excess cyclopropanamine (1.5–2.0 eq.) may improve yields by preventing side reactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
